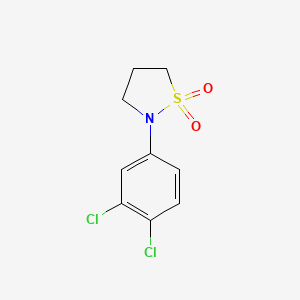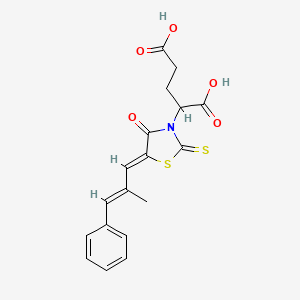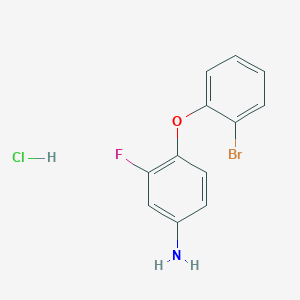![molecular formula C16H28N2O6 B2853077 Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate CAS No. 2206610-58-2](/img/structure/B2853077.png)
Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a chemical compound with the CAS Number: 1956355-34-2 . It has a molecular weight of 344.41 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3; (H,3,4) (H,5,6) .Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
The 1,9-diazaspiro[5.5]undecane core, which is structurally related to Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate, has been extensively studied for its biological activities. These compounds have potential applications in the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders due to their diverse biological activities. This wide range of potential therapeutic uses underscores the importance of these compounds in scientific research and drug development (Blanco‐Ania, Heus, & Rutjes, 2017).
Microwave-Assisted Synthesis
Innovative synthetic approaches have been developed for diazaspirocycles, including this compound. One notable method is the microwave-assisted solid-phase synthesis, which leverages resin-bound bismesylates for the direct annulation of primary amines. This technique represents a significant advancement in the efficient and scalable synthesis of these compounds, opening new avenues for their application in medicinal chemistry and drug discovery (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Antagonistic Properties
Another significant area of application for these compounds is in the development of antagonists for specific receptors, such as CCR8, which play crucial roles in immune response and inflammation. This has implications for treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The specificity and effectiveness of these compounds as CCR8 antagonists highlight their potential as targeted therapies for inflammatory diseases (Dr. Peter Norman, 2007).
Polymer Stabilization
Beyond biomedical applications, diazaspiro compounds, including those related to this compound, find use in materials science, such as polymer stabilization. For instance, certain diazaspiro derivatives exhibit synergistic effects with other antioxidants, enhancing the stability and longevity of polymers. This application is crucial for developing durable materials for various industrial and consumer products (Shin-ichi Yachigo, Sasaki, & Kojima, 1992).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that this compound can be used as reagents and intermediates in organic synthesis reactions .
Biochemical Pathways
It’s known that it can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .
Result of Action
As a potential intermediate in the synthesis of biologically active molecules, its effects would largely depend on the specific molecules it helps to produce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate . .
Propiedades
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYABPHROHFZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2852994.png)
![1-(7-Ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2852995.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2852996.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/no-structure.png)
![4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2852999.png)
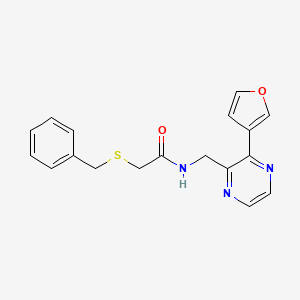
![4-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2853008.png)
![3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2853009.png)
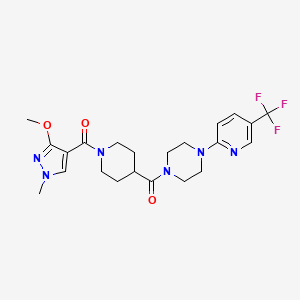
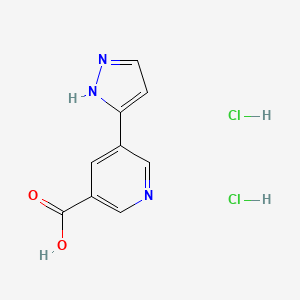
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2853012.png)
